molecular formula C18H22NaO8P2+ B1259541 Stilphostrol CAS No. 5965-09-3

Stilphostrol

Cat. No. B1259541
CAS RN: 5965-09-3
M. Wt: 451.3 g/mol
InChI Key: PSCCMCIRPZMNQK-ZAGWXBKKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stilphostrol, also known as Diethylstilbestrol, is a synthetic nonsteroidal estrogen . It was used in the past for a variety of indications, including pregnancy support for those with a history of recurrent miscarriage, hormone therapy for menopausal symptoms and estrogen deficiency, and treatment of prostate cancer and breast cancer .


Molecular Structure Analysis

The molecular formula of Stilphostrol is C18H20O2 . It belongs to the group of synthetic estrogens . The molecular weight is 268.356 g/mol .


Chemical Reactions Analysis

Stilphostrol, like other organophosphates, is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Scientific Research Applications

Therapeutic Efficacy in Cancer Treatment

Stilphostrol, also known as diethylstilbestrol diphosphate, has been researched for its therapeutic efficacy in the treatment of various cancers, particularly prostate cancer. Studies have demonstrated its effectiveness in ameliorating symptoms such as paraparesis and paraplegia caused by epidural metastases from prostatic carcinoma. Remarkably, 62% of patients receiving Stilphostrol in addition to laminectomy and/or hormonal manipulation showed dramatic improvement in these conditions. It also proved effective in relieving bone pain associated with metastases in 93% of patients (Hawtrey, Welch, Schmidt, Culp, & Flocks, 1974).

Applications in Blood Coagulation

Research has explored the influence of Stilphostrol on blood coagulation mechanisms. In a study involving aging subjects, Stilphostrol administration led to a normalization of clotting time in 80% of those with initially abnormal clotting times. This indicates its potential role in modulating factors concerned with blood coagulation (Fujiy, 1959).

Pharmacokinetics and Bioavailability

The pharmacokinetics and bioavailability of Stilphostrol have been a subject of research, particularly in the context of cancer treatment. Studies have shown that plasma concentrations of diethylstilbestrol (DES), produced from Stilphostrol, are significantly higher when administered intravenously compared to oral doses. These findings are crucial for understanding the drug's efficacy in cancer therapy (Abramson & Miller, 1982).

Chemohormonal Therapy

Stilphostrol has been investigated in combination with other drugs for the treatment of metastatic prostate cancer. The combination of Adriamycin and high-dose Stilphostrol has shown clinical improvement in a significant proportion of patients, highlighting its potential in combined chemohormonal therapy (Citrin, Hogan, & Davis, 1983).

Influence on Urethral Sensitivity

Research on Stilphostrol's effects on urethral sensitivity to alpha-adrenergic agonists in dogs indicated that pretreatment with Stilphostrol enhanced the response to these agonists. This suggests a potential application in conditions related to urethral sensitivity and incontinence (Creed, 1983).

Effect on Sex Differentiation

Stilphostrol has been studied for its effects on sex differentiation, particularly in the context of estradiol and other compounds. In certain studies, Stilphostrol induced functional sex-reversals in genetic males of certain fish species, indicating its significant hormonal activity and potential research applications in developmental biology (Yamamoto & Matsuda, 1963).

Safety And Hazards

Stilphostrol may cause liver damage and high blood pressure . It may also cause nausea, vomiting, and headache . Other symptoms include mood changes, depression, nervousness, loss of appetite, dizziness, abdominal cramps, bloating, skin rash, chest pain, shortness of breath, numbness or tingling about nose and mouth, fluid accumulation, swelling and tenderness of the breasts, disturbances of vision, frequent or uncomfortable urination, painful swelling of the extremities, hepatic cutaneous prophyria, erythema nodosum, erythema multiforme, thrombophlebitis, pulmonary embolism, cerebral thrombosis, coronary thrombosis, change in body weight, loss of sex drive, post-injection flare, aggravation of migraine headaches, loss of scalp hair, hemorrhagic eruption, fatigue, backache, possible induction of neoplasia, increased incidence of gallbladder disease, breast secretion, breast enlargement, cholestatic jaundice, chloasma and melasma of the skin, hirsutism steeping of corneal curvature, intolerance to contact lenses, mental depression, chorea, reduced carbohydrate tolerance, aggravation of porphyria, edema, and transient itching and burning sensation in the perineal region .

properties

IUPAC Name

sodium;[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2.Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);/q;+1/b18-17+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCCMCIRPZMNQK-ZAGWXBKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NaO8P2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stilphostrol

CAS RN

5965-09-3
Record name Stilphostrol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fosfestrol disodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stilphostrol
Reactant of Route 2
Stilphostrol
Reactant of Route 3
Stilphostrol
Reactant of Route 4
Stilphostrol
Reactant of Route 5
Stilphostrol
Reactant of Route 6
Stilphostrol

Citations

For This Compound
222
Citations
FP Abramson, HC Miller Jr - The journal of urology, 1982 - Elsevier
… of stilphostrol's clinical efficacy, there is little data to explain how or why stilphostrol … The purpose of this investigation was to evaluate whether stilphostrol's efficacy was due to some …
Number of citations: 27 www.sciencedirect.com
DA Nachtsheim, RA McPherson, JJ Pollen… - The …, 1980 - Wiley Online Library
… To investigate whether Stilphostrol causes platelet aggregation, we incubated normal … of Stilphostrol of 0.005 to 5.0 mg/ml. In no case did the presence of Stilphostrol cause platelet …
Number of citations: 2 onlinelibrary.wiley.com
EV Economou, E Livaniou, GP Evangelatos… - Clinica chimica acta, 1993 - Elsevier
… parentheses indicate the corresponding serum levels before starting stilphostrol treatment. … of determining serum DES, enzymatically cleaved from stilphostrol [25], it~ serum of patients …
Number of citations: 1 www.sciencedirect.com
PL Rohlf, RH Flocks - Journal of the Iowa Medical Society, 1969 - europepmc.org
Stilphostrol therapy in 100 cases of prostatic carcinoma. - Abstract - Europe PMC … Stilphostrol therapy in 100 cases of prostatic carcinoma. …
Number of citations: 25 europepmc.org
DL Citrin, MS Kies, CB Wallemark, J Khandekar… - Cancer, 1985 - Wiley Online Library
… The infusion of Stilphostrol was not without acute problems, and no fewer than 40% of our patients developed fatigue and dizziness … The modest activity demonstrated for Stilphostrol in …
FP Abramson, MP Lutz - … of Chromatography B: Biomedical Sciences and …, 1985 - Elsevier
… of DES in patients receiving either oral DES or intravenous stilphostrol … of oral DES and stilphostrol in dogs, and the tissue distribution of DES versus stilphostrol in rats. The details of the …
Number of citations: 12 www.sciencedirect.com
H FUJIY - The Keio Journal of Medicine, 1959 - jstage.jst.go.jp
… was observed in subjects whose clotting time had been markedly reduced after Stilphostrol was given. Three of the 6 subjects who received undiluted Stilphostrol intravenously (Nos. 1, …
Number of citations: 5 www.jstage.jst.go.jp
JW Lee - Connecticut medicine, 1974 - pubmed.ncbi.nlm.nih.gov
Medical management of advanced prostatic carcinoma with stilphostrol Medical management of advanced prostatic carcinoma with stilphostrol …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
DG McLeod, GP Murphy, R Priore - Urology, 1988 - Elsevier
… Among al1 the possible pairing comparisons, the differente between the Stilphostrol arm and the streptozotocin arm was most significant (p < 0.005). In spite of such a statistical result, …
Number of citations: 7 www.sciencedirect.com
DL Citrin, TF Hogan, TE Davis - Cancer, 1983 - Wiley Online Library
… This article describes the results of a pilot study where we combined Adriamycin with high dose Stilphostrol in patients with advanced prostate cancer resistant to conventional hormone …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.